Cas no 71798-30-6 (1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with significant potential in pharmaceutical research. This molecule exhibits unique structural properties that may contribute to its efficacy in targeting specific biological pathways. Its complex structure allows for versatile modifications, enhancing its potential as a lead compound for drug discovery. The compound's distinct pharmacophoric features may offer advantages in terms of selectivity and bioavailability, making it a valuable tool in the development of novel therapeutic agents.
1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
71798-30-6 structure
商品名:1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:71798-30-6
MF:C14H21N5O2
メガワット:291.348842382431
CID:6145401

1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 1,3-Dimethyl-8-(2-methyl-piperidin-1-ylmethyl)-3,7-dihydro-purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-
    • インチ: 1S/C14H21N5O2/c1-9-6-4-5-7-19(9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3,(H,15,16)
    • InChIKey: SPDOOKVSZUQHGN-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(N(C)C(=O)N(C)C2=O)NC=1CN1CCCCC1C

じっけんとくせい

  • 密度みつど: 1.270±0.06 g/cm3(Predicted)
  • ふってん: 512.8±56.0 °C(Predicted)
  • 酸性度係数(pKa): 7.04±0.70(Predicted)

1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1468-0050-2μmol
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
2μl
$85.5 2023-07-06
Life Chemicals
F1468-0050-5μmol
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
5μl
$94.5 2023-07-06
Life Chemicals
F1468-0050-20μmol
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
20μl
$118.5 2023-07-06
Life Chemicals
F1468-0050-1mg
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
1mg
$81.0 2023-07-06
Life Chemicals
F1468-0050-5mg
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
5mg
$103.5 2023-07-06
Life Chemicals
F1468-0050-10μmol
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
10μl
$103.5 2023-07-06
Life Chemicals
F1468-0050-75mg
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
75mg
$312.0 2023-07-06
Life Chemicals
F1468-0050-4mg
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
4mg
$99.0 2023-07-06
Life Chemicals
F1468-0050-25mg
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
25mg
$163.5 2023-07-06
Life Chemicals
F1468-0050-50mg
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
71798-30-6 90%+
50mg
$240.0 2023-07-06

1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

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1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Introduction to 1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 71798-30-6)

1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 71798-30-6, belongs to the purine derivatives family, which is well-known for its biological significance and therapeutic potential. The presence of multiple functional groups, including dimethyl and methylpiperidine substituents, contributes to its complex molecular architecture and diverse chemical reactivity.

The structural framework of 1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione incorporates a purine core with modifications that enhance its pharmacological activity. The dimethyl groups at the 1 and 3 positions of the purine ring contribute to steric hindrance and electronic effects that can influence binding interactions with biological targets. Additionally, the methylpiperidine moiety at the 8-position introduces a nitrogen-containing heterocycle that is commonly found in bioactive molecules. This substitution pattern not only enhances solubility and metabolic stability but also modulates receptor binding affinity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from purine derivatives. The compound 1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been investigated for its potential applications in various therapeutic areas. One of the most promising avenues of research involves its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in the treatment of cancers and inflammatory diseases. The unique structural features of this compound make it an attractive candidate for designing molecules that can selectively inhibit aberrant kinase activity.

Recent studies have highlighted the compound's ability to interact with ATP-binding pockets of kinases due to its purine-like scaffold. The dimethyl and methylpiperidine substituents are believed to contribute to favorable interactions with key residues in the active site of these enzymes. This has led to the exploration of derivatives of 1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione as lead compounds for drug discovery programs targeting disorders such as leukemia and rheumatoid arthritis.

The synthesis of 1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the methylpiperidine group necessitates specific reaction conditions to achieve regioselectivity and minimize side products. Advances in synthetic methodologies have enabled researchers to streamline these processes using catalytic techniques and green chemistry principles.

From a computational chemistry perspective, 1 ,3 -dimeth yl -8 -( 2 -m ethyl piper idin - 1 -y l )m ethyl - 2 ,3 ,6 ,7 -tetra hy dro - 1 H -pur ine - 2 ,6 -dione exhibits interesting electronic properties due to its conjugated system and nitrogen-rich structure. Molecular modeling studies have been instrumental in understanding how this compound interacts with biological targets at an atomic level. These insights have guided medicinal chemists in designing analogs with improved pharmacokinetic profiles and reduced toxicity.

The pharmacological evaluation of 1 ,3 -dim eth yl -8 -( 2 -m eth yl piper idin e - 1 -y l )m eth yl - 2 ,3 ,6 ,7 -tetr a hy dro - 1 H-p ur ine - 2 ,6 -dione has revealed promising results in preclinical studies. In vitro assays have demonstrated its inhibitory activity against several kinases known to be overexpressed in cancer cells. Furthermore , preliminary toxicology data suggest that this compound exhibits moderate solubility and good oral bioavailability , making it a viable candidate for further development.

The future direction s for research on cas no71798\-30\-6 include exploring its potential as an antiviral agent . Purine derivatives have long been recognized for their ability to interfere with viral replication mechanisms . The structural features o f this compoun d may enable it t o inhibi t nucleoside reductase enzymes essential f or viral DNA synthesis . Additional ly , combinatorial chemistry approac hes could be employed t o generate libraries o f derivatives w ith enhanced antiviral activity while maintaining favorable pharmacological properties.

In conclusion, 1 ,3 dim eth yl \( 8 \( ( 2 m eth y lp iper idin e \( \) \) \) \) m eth y l \( \) \) \( \) \( \) \( \) \( \) \( \) \( \) \( \)-\( \)-\( \)-\( \)-\( \)-\( \)-\( \)-\( hydro-\( \)-\( pur ine-\( hydro-\( hydro-\( dione\)\)\)\(\)\(\)\(\)\(\)\(\)\(\)\(\))\) represents a significant advancement i n pharma ceutical chemis try . Its unique structure , functional properties , an d therapeutic potential make it an exciting prospect f or future drug development . As research continues t o uncover new applications , this com pound is poised t o play a crucial role i n addressing some o f today's most challenging medical conditions . p >

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